molecular formula C57H90O42S B1434721 Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin CAS No. 174010-62-9

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin

Cat. No.: B1434721
CAS No.: 174010-62-9
M. Wt: 1479.4 g/mol
InChI Key: JINRRYVZBGTIER-UHFFFAOYSA-N
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Description

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. Gamma-cyclodextrin, in particular, consists of eight glucose units. The modification at the 6-O position with a mesitylenesulfonyl group enhances its chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin typically involves the following steps:

    Activation of Gamma-Cyclodextrin: Gamma-cyclodextrin is first activated by treating it with a base such as sodium hydroxide to deprotonate the hydroxyl groups.

    Mesitylenesulfonylation: The activated gamma-cyclodextrin is then reacted with mesitylenesulfonyl chloride in the presence of a base like pyridine. This reaction typically occurs at room temperature and results in the substitution of a hydroxyl group at the 6-O position with a mesitylenesulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent reaction conditions and high yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin can undergo various chemical reactions, including:

    Nucleophilic Substitution: The mesitylenesulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted gamma-cyclodextrin derivatives can be formed.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced forms of the compound, which may have different functional groups attached.

Scientific Research Applications

Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other functionalized cyclodextrins, which can be employed in catalysis, molecular recognition, and drug delivery systems.

    Biology: In biological research, it is used to study the interactions between cyclodextrins and various biomolecules, including proteins and nucleic acids.

    Medicine: The compound is explored for its potential in drug delivery, particularly for enhancing the solubility and stability of hydrophobic drugs.

    Industry: It finds applications in the formulation of pharmaceuticals, cosmetics, and food products due to its ability to form inclusion complexes with various guest molecules.

Mechanism of Action

The mechanism by which Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes. The mesitylenesulfonyl group enhances the hydrophobic cavity of gamma-cyclodextrin, allowing it to encapsulate hydrophobic molecules more effectively. This encapsulation can improve the solubility, stability, and bioavailability of guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.

Comparison with Similar Compounds

Similar Compounds

    Mono-6-O-tosyl-gamma-cyclodextrin: Similar to Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin but with a tosyl group instead of a mesitylenesulfonyl group.

    Mono-6-O-benzyl-gamma-cyclodextrin: Contains a benzyl group at the 6-O position.

    Mono-6-O-phenylsulfonyl-gamma-cyclodextrin: Features a phenylsulfonyl group at the 6-O position.

Uniqueness

This compound is unique due to the presence of the mesitylenesulfonyl group, which provides distinct steric and electronic properties. This modification enhances its ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in applications requiring high specificity and stability.

Properties

IUPAC Name

[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H90O42S/c1-14-4-15(2)49(16(3)5-14)100(81,82)83-13-24-48-32(72)40(80)57(91-24)98-47-23(12-64)89-55(38(78)30(47)70)96-45-21(10-62)87-53(36(76)28(45)68)94-43-19(8-60)85-51(34(74)26(43)66)92-41-17(6-58)84-50(33(73)25(41)65)93-42-18(7-59)86-52(35(75)27(42)67)95-44-20(9-61)88-54(37(77)29(44)69)97-46-22(11-63)90-56(99-48)39(79)31(46)71/h4-5,17-48,50-80H,6-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINRRYVZBGTIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H90O42S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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